molecular formula C17H15Cl2NO B3932650 4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No. B3932650
M. Wt: 320.2 g/mol
InChI Key: QSXUBZKQKMTCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as DDQ, is a chemical compound that has been widely used in scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. DDQ has been extensively studied due to its unique properties and potential applications in various fields of research.

Mechanism of Action

DDQ acts as an oxidizing agent, which means that it facilitates the transfer of electrons from one molecule to another. In organic synthesis reactions, DDQ facilitates the oxidation of alcohols and aldehydes to form ketones and carboxylic acids. In analytical chemistry, DDQ is used to oxidize certain compounds, which can then be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects:
DDQ has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DDQ can induce oxidative stress in cells, which can lead to cell death. DDQ has also been shown to have anti-inflammatory and anti-tumor properties in certain cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DDQ in lab experiments is its high selectivity and efficiency in oxidizing certain compounds. DDQ is also relatively inexpensive and easy to obtain. However, one of the limitations of using DDQ is its potential toxicity, which can pose a risk to researchers if not handled properly.

Future Directions

There are several potential future directions for research involving DDQ. One area of interest is the development of new synthetic methods using DDQ as a catalyst. Another potential direction is the investigation of DDQ's potential applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DDQ, and to determine its safety and toxicity in various cell lines and animal models.

Scientific Research Applications

DDQ has been widely used in scientific research applications such as organic synthesis, analytical chemistry, and biochemistry. It is commonly used as an oxidizing agent in organic synthesis reactions, particularly in the oxidation of alcohols and aldehydes. DDQ has also been used as a reagent for the detection and quantification of certain compounds in analytical chemistry.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-9-5-13-12(11-3-4-14(18)15(19)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXUBZKQKMTCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.